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Compound Name: Stemonidine

Cat. No.: B12416839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic and experimental data for

a novel synthetic Stemonidine analog, designated as Stemonidine-A1. The information

presented herein is intended to serve as a detailed resource for researchers engaged in the

fields of natural product synthesis, medicinal chemistry, and drug development.

Introduction to Stemonidine Alkaloids
Stemona alkaloids are a diverse group of natural products isolated from the roots of

Stemonaceae plants.[1][2] These compounds are characterized by their unique and complex

polycyclic structures, often featuring a pyrrolo[1,2-a]azepine core.[1] For centuries, extracts

from Stemona species have been utilized in traditional Chinese and Japanese medicine for

treating respiratory ailments.[3] Modern scientific investigations have revealed a range of

biological activities for these alkaloids, including insecticidal, anthelmintic, and antitussive

properties.[3] The intricate molecular architectures and significant biological activities of

Stemona alkaloids have made them compelling targets for total synthesis and analog

development.[2][3][4]

This guide focuses on a novel, synthetically derived analog, Stemonidine-A1, designed to

explore the structure-activity relationships within this class of compounds. The following
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sections provide detailed spectroscopic data, experimental protocols for its synthesis and

characterization, and a proposed biological signaling pathway.

Spectroscopic Data of Stemonidine-A1
The structure of Stemonidine-A1 was unequivocally confirmed through a combination of

modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR)

spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

The NMR spectra were recorded on an 800 MHz spectrometer in CDCl₃. Chemical shifts (δ)

are reported in parts per million (ppm) relative to the residual solvent peak, and coupling

constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for Stemonidine-A1
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Position δ_C (ppm)
δ_H (ppm,
mult., J in Hz)

COSY (¹H-¹H)
Correlations

HMBC (¹H-¹³C)
Correlations

1 175.2 - - H-3, H-12

3 78.5
4.15 (dd, 8.5,

4.2)
H-4a, H-4b

C-1, C-4, C-5, C-

12

4 35.1
2.10 (m), 1.85

(m)
H-3, H-5 C-3, C-5, C-6

5 55.8
3.25 (dt, 11.0,

4.5)
H-4a, H-4b, H-6

C-3, C-4, C-6, C-

7

6 28.9 1.95 (m) H-5, H-7 C-5, C-7, C-8

7 45.3 2.80 (q, 7.1) H-6, H-14
C-5, C-6, C-8, C-

9, C-14

8 130.1 5.40 (d, 9.8) H-9
C-6, C-7, C-9, C-

10

9 128.5
5.65 (dd, 9.8,

5.5)
H-8, H-10

C-7, C-8, C-10,

C-11

10 70.2 4.80 (d, 5.5) H-9 C-8, C-9, C-11

11 82.3 - -
H-9, H-10, H-

13a, H-13b

12 48.1 2.95 (t, 6.5) H-13a, H-13b
C-1, C-3, C-11,

C-13

13 30.5
1.75 (m), 1.60

(m)
H-12 C-11, C-12

14 12.5 1.10 (t, 7.1) H-7 C-7

Method: Electrospray Ionization (ESI)

Calculated for C₁₉H₂₇NO₄ [M+H]⁺: 334.1967

Found: 334.1965
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Sample Preparation: Thin film on NaCl plate

Characteristic Peaks (cm⁻¹):

2965 (C-H, aliphatic stretch)

1765 (C=O, γ-lactone stretch)

1680 (C=O, amide stretch)

1450 (C-H, bend)

1180 (C-O, stretch)

Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic

characterization of Stemonidine-A1.

A solution of the advanced intermediate (1.0 mmol) in dry THF (20 mL) was cooled to -78 °C

under an argon atmosphere. To this was added a solution of lithium diisopropylamide (LDA)

(1.2 mmol, 2.0 M in THF) dropwise. The mixture was stirred at -78 °C for 1 hour, after which

ethyl iodide (1.5 mmol) was added. The reaction was allowed to warm to room temperature and

stirred for 12 hours. The reaction was quenched with saturated aqueous NH₄Cl solution (10

mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed

with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The

crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl

acetate = 3:1) to afford Stemonidine-A1 as a white solid.

NMR Spectroscopy: All NMR spectra were acquired on a Bruker Avance 800 MHz

spectrometer equipped with a cryoprobe. Samples were dissolved in CDCl₃. For 2D NMR

experiments (COSY, HSQC, HMBC), standard Bruker pulse programs were utilized.

Mass Spectrometry: High-resolution mass spectra were obtained on a Thermo Fisher

Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using

electrospray ionization (ESI) in positive ion mode.
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IR Spectroscopy: Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer. Data was collected from a thin film of the compound on a NaCl plate.

Visualizations
The following diagram illustrates the key steps in the synthesis and characterization of

Stemonidine-A1.

Synthesis

Characterization

Advanced Intermediate Deprotonation with LDA Alkylation with Ethyl Iodide Aqueous Workup Column Chromatography Stemonidine-A1

NMR (1H, 13C, COSY, HSQC, HMBC)

HRMS (ESI)

IR Spectroscopy

Data Analysis & Structure Elucidation

Click to download full resolution via product page

Caption: Synthetic and analytical workflow for Stemonidine-A1.

Stemonidine analogs have been investigated for their potential as sigma receptor ligands.[4]

The following diagram depicts a hypothetical signaling pathway through which Stemonidine-

A1 may exert its cellular effects by modulating the sigma-1 receptor, leading to downstream

effects on calcium signaling and neuronal survival.
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Caption: Proposed signaling pathway for Stemonidine-A1.

This technical guide provides a foundational dataset and experimental framework for the novel

Stemonidine analog, Stemonidine-A1. It is anticipated that this information will facilitate

further research into the synthesis, biological evaluation, and therapeutic potential of this

promising class of natural product analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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